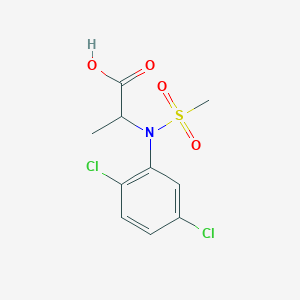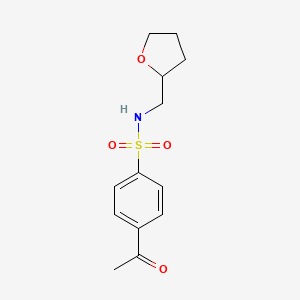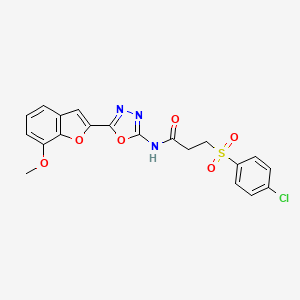
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine, commonly known as DCMF or Diclofensine, is a chemical compound that has been widely studied for its potential as a psychoactive drug. Diclofensine is classified as a dopamine reuptake inhibitor, which means it has the ability to increase the levels of dopamine in the brain, leading to enhanced mood, motivation, and cognition. In
Scientific Research Applications
Non-Proteinogenic Amino Acids and Bioactive Compounds
Non-Proteinogenic Amino Acids in Plants and Microorganisms
Research into non-proteinogenic amino acids, such as β-alanine, reveals their diverse roles beyond protein synthesis. In plants, these compounds contribute to stress responses, serve as precursors to vital molecules like Coenzyme A, and are involved in various metabolic pathways including lignin biosynthesis and ethylene production (Parthasarathy, Savka, & Hudson, 2019). These findings highlight the potential for exploring the synthesis and applications of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine in enhancing plant resilience and productivity.
Bioactive Sulfonamides
The sulfonamide group, as found in N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine, is a key feature in a wide range of bioactive compounds. Sulfonamides have been extensively studied for their therapeutic potentials, including as diuretics, carbonic anhydrase inhibitors, and antiepileptic agents (Carta, Scozzafava, & Supuran, 2012). This suggests avenues for researching N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine as a pharmaceutical lead compound.
Environmental and Ecological Significance
Toxicity and Environmental Persistence of Chlorophenols
Chlorophenols, structurally related to the chlorophenyl moiety in N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine, are known for their environmental persistence and toxicity. Studies on chlorophenols have revealed their potential to cause oxidative stress and disrupt both the immune and endocrine systems in aquatic organisms (Ge et al., 2017). This underscores the importance of investigating the environmental impact and degradation pathways of N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine.
properties
IUPAC Name |
2-(2,5-dichloro-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-6(10(14)15)13(18(2,16)17)9-5-7(11)3-4-8(9)12/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWJVQRKPRWXGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=C(C=CC(=C1)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-N-(methylsulfonyl)alanine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2648948.png)

![3-[[1-(Cyclopropylmethyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2648955.png)

![7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648957.png)
![N-Ethyl-N-[2-[methyl-[(4-methylphenyl)methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2648958.png)

![Sodium (R)-1-[1-(tert-butoxycarbonyl)pyrrolidin-3-yloxy]cyclobutanecarboxylate](/img/structure/B2648960.png)
![4-[benzyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2648963.png)

![1-[(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2648967.png)
![(2E,NZ)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2648968.png)
![Tert-Butyl 2,4-Dioxo-1,9-Diazaspiro[5.5]Undecane-9-Carboxylate](/img/structure/B2648969.png)